2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloro group, a diethylamino group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Chlorination: The amine is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Amidation: Finally, the chlorinated amine is reacted with propanoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide: Similar structure but with dimethylamino instead of diethylamino group.
2-Chloro-N-[2-(diethylamino)-2-[4-(fluoromethyl)phenyl]ethyl]propanamide: Similar structure but with fluoromethyl instead of trifluoromethyl group.
Uniqueness
2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N2O/c1-4-22(5-2)14(10-21-15(23)11(3)17)12-6-8-13(9-7-12)16(18,19)20/h6-9,11,14H,4-5,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYKJVXTXJZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C(C)Cl)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.